4-(Bromomethyl)-5-methylthiazole hydrobromide
Description
4-(Bromomethyl)-5-methylthiazole hydrobromide is a thiazole derivative featuring a bromomethyl group (-CH2Br) at the 4-position and a methyl group (-CH3) at the 5-position of the heterocyclic ring. The hydrobromide salt enhances its solubility in polar solvents, making it advantageous for synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C5H7Br2NS |
|---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H |
InChI Key |
JRCILGIEYJCANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methylthiazole hydrobromide typically involves the bromination of 5-methylthiazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiazole in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methylthiazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 4-(Bromomethyl)-5-methylthiazole hydrobromide exhibit significant biological activities. Notably, studies have demonstrated its potential anti-inflammatory and analgesic properties. For instance, new derivatives synthesized from this compound have shown promising results in reducing inflammation and pain in various experimental models.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 10 µg/mL |
| Derivative B | Escherichia coli | 15 µg/mL |
| Derivative C | Candida albicans | 20 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives against various cancer cell lines. The following table summarizes the IC50 values obtained from assays against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18 |
| A549 (Lung Cancer) | 22 |
| HeLa (Cervical Cancer) | 20 |
These results suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a derivative of this compound in a rat model of induced inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions.
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing various thiazole derivatives based on this compound and evaluating their antimicrobial effects. The study found that certain modifications enhanced antibacterial potency against Staphylococcus aureus and Bacillus subtilis, establishing a clear structure-activity relationship .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methylthiazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-(Bromomethyl)-5-methylthiazole hydrobromide and related thiazole derivatives:
Key Observations :
- Reactivity: The bromomethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to simple bromo substituents (e.g., 2-Amino-5-bromo-4-methylthiazole) .
- Solubility : The hydrobromide salt improves aqueous solubility relative to neutral analogs like 5-(2-Bromoethyl)-4-methylthiazole, enhancing bioavailability in drug formulations .
- Functionalization : Unlike esterified derivatives (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate), the target compound lacks electron-withdrawing groups, making it more reactive in alkylation reactions .
Physicochemical Properties
- Stability : Bromomethyl groups are moisture-sensitive; storage under dry, inert conditions is critical (analogous to Methyl 2-bromo-5-methylthiazole-4-carboxylate) .
- Thermal Properties: Higher molecular weight (291.99 g/mol) compared to simpler bromothiazoles (e.g., 193.07 g/mol for 2-Amino-5-bromo-4-methylthiazole) may influence melting points and thermal stability .
Biological Activity
4-(Bromomethyl)-5-methylthiazole hydrobromide is a synthetic compound belonging to the thiazole family, characterized by its molecular formula and a molecular weight of 272.99 g/mol. This compound has garnered attention in various fields of research due to its notable biological activities, particularly its potential anti-inflammatory and analgesic properties.
The synthesis of this compound typically involves bromination and subsequent methylation processes. The compound appears as a white crystalline solid with a distinct bromine odor, making it suitable for diverse applications in research and industry.
Biological Activities
Research has demonstrated that derivatives of this compound exhibit significant biological activities. Key findings include:
- Anti-inflammatory Properties : Studies have shown that derivatives synthesized from this compound can effectively reduce inflammation. For instance, certain derivatives have been evaluated for their pharmacological effects, revealing promising results in both in vitro and in vivo models.
- Analgesic Effects : The analgesic properties of these derivatives have also been highlighted, indicating their potential use in pain management therapies.
Interaction with Biological Systems
The interaction studies involving this compound have focused on its pharmacological properties and how it interacts with various biological targets. Research has indicated that these compounds can influence inflammatory pathways, leading to therapeutic effects. Notably, the mechanism of action appears to involve modulation of specific signaling pathways associated with inflammation and pain response.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds to this compound, highlighting their molecular formulas and key characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(Bromomethyl)-2-methylthiazole hydrobromide | C5H7Br2NS | Used primarily in chemical synthesis; strong bromine odor. |
| 5-(Bromomethyl)-4-methylthiazole hydrobromide | C5H7Br2NS | Exhibits similar reactivity but differs in position of substituents. |
| 2-Methyl-4-bromo-thiazole | C5H6BrNS | Lacks the hydrobromide component; used in similar applications. |
These compounds are distinguished by their specific substituent positions on the thiazole ring, which significantly influences their chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : In a recent study, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.
- Analgesic Efficacy : Another study evaluated the analgesic effects using animal models subjected to pain stimuli. The findings showed that certain derivatives significantly reduced pain responses compared to control groups, highlighting their potential as analgesics.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may target specific enzymes involved in inflammatory pathways, providing a basis for further drug development aimed at chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-5-methylthiazole hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of 5-methylthiazole derivatives. For example, bromine or brominating agents (e.g., N-bromosuccinimide) in solvents like dichloromethane or acetonitrile at controlled temperatures (0–25°C) are commonly used . Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of brominating agents. Lower temperatures favor regioselective bromination at the methylthiazole position, minimizing side reactions like oxidation or over-bromination .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm bromomethyl (-CH2Br) and methylthiazole moieties via characteristic shifts (e.g., δ ~4.5 ppm for -CH2Br in DMSO-d6) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 255.94) .
- Elemental Analysis : Ensure stoichiometric consistency (e.g., %C, %H, %Br) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicology : Limited data exist, but structural analogs (e.g., brominated thiazoles) suggest potential skin/eye irritation and respiratory toxicity. Conduct hazard assessments using analogs .
Advanced Research Questions
Q. How does the bromomethyl group influence nucleophilic substitution reactivity in this compound?
- Methodological Answer : The bromomethyl group (-CH2Br) acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 50–80°C. For example, substitution with piperazine yields N-alkylated derivatives, monitored via TLC (silica gel, ethyl acetate/hexane). Kinetic studies show second-order dependence on nucleophile concentration . Competing elimination (E2) may occur under basic conditions, requiring pH control .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strains, cell lines). Standardize protocols:
- MIC Assays : Use CLSI guidelines for bacteria (e.g., S. aureus ATCC 25923) and non-polar solvents (e.g., DMSO ≤1% v/v) to avoid solvent toxicity .
- Dose-Response Curves : Compare EC50 values across studies using Hill slope analysis to identify outliers .
- Structural Confounders : Control for impurities (e.g., residual bromine) via HPLC and confirm bioactivity with purified batches .
Q. How can computational methods optimize reaction conditions for derivatizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
- Machine Learning (ML) : Train models on existing bromothiazole reaction datasets to recommend optimal solvents, catalysts, or temperatures .
- High-Throughput Screening (HTS) : Employ microreactors to test 100+ conditions (e.g., solvent/base combinations) in parallel, accelerating optimization .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Key issues include heat dissipation and mixing efficiency. Solutions:
- Flow Chemistry : Use continuous-flow reactors to improve temperature control and reduce byproducts .
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., stirring rate, reagent addition rate) .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
